2'-(Dodecyloxy)acetanilide
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Overview
Description
2’-(Dodecyloxy)acetanilide is an organic compound with the molecular formula C20H33NO2 It is a derivative of acetanilide, where the hydrogen atom of the amide group is replaced by a dodecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dodecyloxy)acetanilide typically involves the reaction of aniline with acetic anhydride in the presence of a dodecyloxy group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
In this reaction, aniline reacts with acetic anhydride to form acetanilide, which is then further reacted with a dodecyloxy group to yield 2’-(Dodecyloxy)acetanilide .
Industrial Production Methods
Industrial production of 2’-(Dodecyloxy)acetanilide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2’-(Dodecyloxy)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyloxybenzoic acid, while reduction may produce dodecyloxyaniline .
Scientific Research Applications
2’-(Dodecyloxy)acetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antipyretic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2’-(Dodecyloxy)acetanilide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
N-Phenylacetamide: Another derivative with similar chemical properties.
4’-Dodecyloxyacetanilide: A positional isomer with different substitution patterns
Uniqueness
2’-(Dodecyloxy)acetanilide is unique due to the presence of the dodecyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
27046-09-9 |
---|---|
Molecular Formula |
C20H33NO2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-(2-dodecoxyphenyl)acetamide |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-14-17-23-20-16-13-12-15-19(20)21-18(2)22/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22) |
InChI Key |
GYWGKBMXOOAFBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
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